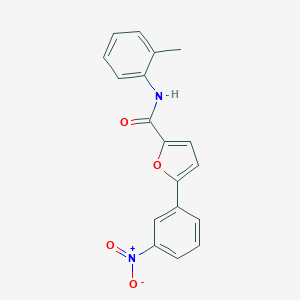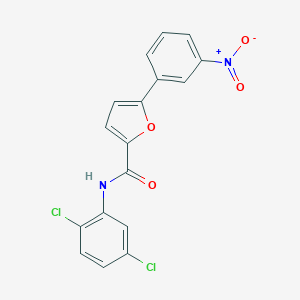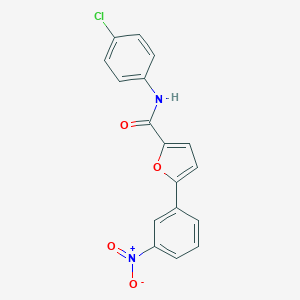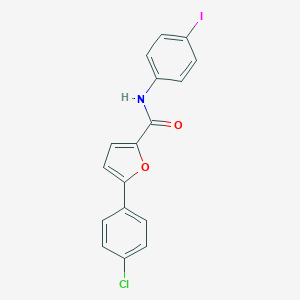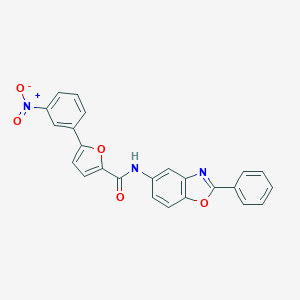![molecular formula C24H19NO7S B407657 METHYL 2-METHYL-5-[N-(PHENOXYCARBONYL)BENZENESULFONAMIDO]-1-BENZOFURAN-3-CARBOXYLATE CAS No. 406475-83-0](/img/structure/B407657.png)
METHYL 2-METHYL-5-[N-(PHENOXYCARBONYL)BENZENESULFONAMIDO]-1-BENZOFURAN-3-CARBOXYLATE
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
METHYL 2-METHYL-5-[N-(PHENOXYCARBONYL)BENZENESULFONAMIDO]-1-BENZOFURAN-3-CARBOXYLATE is a complex organic compound with the molecular formula C24H19NO7S and a molecular weight of 465.5 g/mol
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of METHYL 2-METHYL-5-[N-(PHENOXYCARBONYL)BENZENESULFONAMIDO]-1-BENZOFURAN-3-CARBOXYLATE typically involves multi-step organic reactions. One common approach is the Suzuki–Miyaura coupling reaction, which is widely used for forming carbon-carbon bonds . This reaction involves the coupling of an aryl halide with an organoboron compound in the presence of a palladium catalyst and a base. The reaction conditions are generally mild and tolerant of various functional groups.
Industrial Production Methods
Industrial production of this compound may involve optimizing the Suzuki–Miyaura coupling reaction for large-scale synthesis. This includes selecting appropriate solvents, catalysts, and reaction conditions to maximize yield and minimize by-products. The use of continuous flow reactors and automated systems can further enhance the efficiency and scalability of the production process.
Analyse Chemischer Reaktionen
Types of Reactions
METHYL 2-METHYL-5-[N-(PHENOXYCARBONYL)BENZENESULFONAMIDO]-1-BENZOFURAN-3-CARBOXYLATE can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents to introduce additional functional groups or modify existing ones.
Reduction: Reduction reactions can be employed to remove specific functional groups or reduce the oxidation state of certain atoms within the molecule.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are frequently used.
Substitution: Electrophilic aromatic substitution reactions often require catalysts like aluminum chloride (AlCl3) and reagents such as bromine (Br2) or nitric acid (HNO3).
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction can produce alcohols or amines. Substitution reactions can introduce halogens, nitro groups, or other functional groups onto the benzene rings.
Wissenschaftliche Forschungsanwendungen
METHYL 2-METHYL-5-[N-(PHENOXYCARBONYL)BENZENESULFONAMIDO]-1-BENZOFURAN-3-CARBOXYLATE has diverse applications in scientific research:
Chemistry: It serves as a building block for synthesizing more complex molecules and studying reaction mechanisms.
Biology: The compound can be used in biochemical assays to investigate enzyme activity and protein interactions.
Industry: It may be utilized in the production of specialty chemicals and materials with specific properties.
Wirkmechanismus
The mechanism of action of METHYL 2-METHYL-5-[N-(PHENOXYCARBONYL)BENZENESULFONAMIDO]-1-BENZOFURAN-3-CARBOXYLATE involves its interaction with molecular targets such as enzymes and receptors. The compound’s functional groups allow it to form specific interactions with these targets, modulating their activity and triggering downstream signaling pathways. Detailed studies on its binding affinity and specificity can provide insights into its biological effects and potential therapeutic applications .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- Methyl N-({[5-(benzenesulfonyl)-2-propanamidophenyl]amino}[(methoxycarbonyl)imino]methyl)carbamate
- Benzenesulfonic acid derivatives
- Benzenesulfonamide derivatives
Uniqueness
METHYL 2-METHYL-5-[N-(PHENOXYCARBONYL)BENZENESULFONAMIDO]-1-BENZOFURAN-3-CARBOXYLATE is unique due to its specific combination of functional groups and structural features This uniqueness allows it to exhibit distinct chemical reactivity and biological activity compared to other similar compounds
Eigenschaften
IUPAC Name |
methyl 5-[benzenesulfonyl(phenoxycarbonyl)amino]-2-methyl-1-benzofuran-3-carboxylate |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H19NO7S/c1-16-22(23(26)30-2)20-15-17(13-14-21(20)31-16)25(24(27)32-18-9-5-3-6-10-18)33(28,29)19-11-7-4-8-12-19/h3-15H,1-2H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
TYMJFQXPLDSDOR-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C2=C(O1)C=CC(=C2)N(C(=O)OC3=CC=CC=C3)S(=O)(=O)C4=CC=CC=C4)C(=O)OC |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H19NO7S |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
465.5 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
![3-amino-N-[2-chloro-5-(trifluoromethyl)phenyl]-4,6-diphenylthieno[2,3-b]pyridine-2-carboxamide](/img/structure/B407574.png)
![3-amino-N-(3-cyano-4,5-dimethyl-2-thienyl)-4-(4-methoxyphenyl)-6-phenylthieno[2,3-b]pyridine-2-carboxamide](/img/structure/B407575.png)
![methyl 4-({[4-(2-amino-3-cyano-7,7-dimethyl-5-oxo-5,6,7,8-tetrahydro-4H-chromen-4-yl)-2-methoxyphenoxy]acetyl}amino)benzoate](/img/structure/B407577.png)
![4-{3-ethoxy-4-[(2-methyl-2-propenyl)oxy]benzylidene}-2-(1-naphthyl)-1,3-oxazol-5(4H)-one](/img/structure/B407578.png)
![4-{3-bromo-5-methoxy-4-[(2-methyl-2-propenyl)oxy]benzylidene}-2-(2-naphthyl)-1,3-oxazol-5(4H)-one](/img/structure/B407579.png)
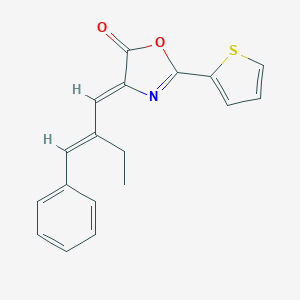
![4-{3,5-diiodo-4-[(2-methyl-2-propenyl)oxy]benzylidene}-2-(2-naphthyl)-1,3-oxazol-5(4H)-one](/img/structure/B407584.png)
![4-{4-[(3-bromobenzyl)oxy]-3-chloro-5-methoxybenzylidene}-2-(2-chloro-5-iodophenyl)-1,3-oxazol-5(4H)-one](/img/structure/B407586.png)
![4-{2-[(2-chlorobenzyl)oxy]benzylidene}-2-(2-fluorophenyl)-1,3-oxazol-5(4H)-one](/img/structure/B407589.png)
